

# Clinical trial data on the use of HYAFF® in wound healing applications.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BENZYL HYALURONATE

Cat. No.: B1166956 Get Quote

# HYAFF® in Wound Healing: A Comparative Guide for Researchers

An objective analysis of clinical trial data on HYAFF®-based wound dressings, comparing their performance against other alternatives and detailing the experimental basis for these findings.

This guide provides a comprehensive overview of the clinical evidence supporting the use of HYAFF®, a benzyl ester derivative of hyaluronic acid (HA), in various wound healing applications. It is intended for researchers, scientists, and drug development professionals seeking a detailed comparison of HYAFF® with other wound care products, supported by quantitative data and experimental protocols.

## **Performance Comparison of Wound Healing Agents**

The efficacy of HYAFF®-based dressings has been evaluated in several randomized controlled trials, primarily focusing on chronic wounds such as diabetic foot ulcers (DFUs) and burns. The following tables summarize the key quantitative outcomes from these studies, comparing HYAFF® with standard and alternative treatments.

# Table 1: HYAFF®-based Autologous Grafts vs. Paraffin Gauze for Diabetic Foot Ulcers



| Outcome Measure                        | HYAFF® 11-based<br>Autologous Grafts | Nonadherent<br>Paraffin Gauze<br>(Control) | Study                         |
|----------------------------------------|--------------------------------------|--------------------------------------------|-------------------------------|
| Complete Ulcer<br>Healing (Overall)    | 65.3%                                | 49.6% (p=0.191)                            | Caravaggi et al.<br>(2003)[1] |
| Mean Time to Closure<br>(Kaplan-Meier) | 57 days                              | 77 days                                    | Caravaggi et al.<br>(2003)[1] |
| Dorsal Foot Ulcer<br>Healing           | 67%                                  | 31% (p=0.049)                              | Caravaggi et al.<br>(2003)[1] |
| Mean Healing Time<br>(Dorsal Ulcers)   | 63 days                              | Not specified                              | Caravaggi et al.<br>(2003)[1] |
| Odds Ratio for Dorsal<br>Ulcer Healing | 4.44 (p=0.037)                       | 1.00                                       | Caravaggi et al.<br>(2003)[1] |
| Plantar Foot Ulcer<br>Healing          | 55%                                  | 50%                                        | Caravaggi et al.<br>(2003)[1] |

Table 2: HYAFF® Scaffolds with Autologous Grafts vs. Standard Care for Difficult Diabetic Foot Ulcers



| Outcome Measure                                      | Two-step HYAFF®<br>Autograft  | Nonadherent<br>Paraffin Gauze<br>(Control) | Study                 |
|------------------------------------------------------|-------------------------------|--------------------------------------------|-----------------------|
| Complete Ulcer<br>Healing at 12 Weeks                | 24%                           | 21%                                        | Uccioli et al. (2011) |
| Mean Time to 50%<br>Ulcer Area Reduction             | 40 days                       | 50 days (p=0.018)                          | Uccioli et al. (2011) |
| Complete Ulcer<br>Healing at 20 Weeks                | 50%                           | 43%                                        | Uccioli et al. (2011) |
| Chance of Healing<br>(Dorsal Ulcers)                 | 2.17-fold higher (p=0.047)    | Baseline                                   | Uccioli et al. (2011) |
| Chance of Healing<br>(Hard-to-heal Dorsal<br>Ulcers) | 3.65-fold higher<br>(p=0.035) | Baseline                                   | Uccioli et al. (2011) |

### Table 3: Hyalomatrix® (HYAFF®-based) in Deep Partial-

**Thickness Burns** 

| Outcome Manager Page 1                       |                   |                      |  |
|----------------------------------------------|-------------------|----------------------|--|
| Outcome Measure                              | Result            | Study                |  |
| Healing within 21 days                       | 83% of patients   | Longinotti (2014)[2] |  |
| Complete Wound Closure (at final evaluation) | 85.7% of patients | Longinotti (2014)[2] |  |
| Hypertrophic Scarring (>2 years)             | 4% of cases       | Longinotti (2014)[2] |  |

## **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are representative protocols for the key experiments cited in the comparison tables.

# Protocol 1: Randomized Controlled Trial of HYAFF®-based Autologous Grafts for Diabetic Foot Ulcers

- Study Design: A prospective, multicenter, controlled, randomized clinical trial.
- Patient Population: 79 patients with noninfected diabetic dorsal (n=37) or plantar (n=42) ulcers.
- Randomization: Patients were randomized to either the treatment group (HYAFF® 11-based autologous tissue-engineered grafts, n=43) or the control group (nonadherent paraffin gauze, n=36).
- Treatment Protocol:
  - Wound Bed Preparation: All ulcers underwent aggressive debridement to remove necrotic tissue and ensure viable wound edges.
  - Infection Control: Wounds were monitored for signs of infection, and appropriate antimicrobial therapy was administered if necessary.
  - Dressing Application:
    - Treatment Group: HYAFF® 11-based autologous dermal and epidermal grafts were applied to the wound bed.
    - Control Group: A nonadherent paraffin gauze dressing was applied.
  - Secondary Dressing and Offloading: An appropriate secondary dressing was applied and held in place. For plantar ulcers, a fiberglass off-loading cast was used to relieve pressure.

#### Assessment:

- Frequency: Assessments were conducted weekly for 11 weeks.
- Wound Measurement: Wound area was measured using computer-assisted planimetry,
   where the wound perimeter is traced with a stylus connected to a computer.[3]
- Primary Endpoint: Complete wound healing, defined as 100% re-epithelialization.



o Safety: Adverse events were monitored and recorded throughout the study.

# Protocol 2: Application of Hyalomatrix® (HYAFF®-based Dressing)

- Indications: For the management of partial and full-thickness wounds, second-degree burns, and various ulcers (pressure, venous, diabetic).[4]
- · Application Procedure:
  - Aseptic Technique: Handle the Hyalomatrix® dressing using sterile techniques.
  - Wound Bed Preparation: Prepare the wound bed using standard methods to ensure it is free of debris and necrotic tissue. Surgical debridement may be necessary.[4]
  - Dressing Application: Immediately apply the Hyalomatrix® dressing to the prepared wound bed, ensuring it is in contact with the entire wound surface. The dressing can be cut to fit the wound's shape.[4]
  - Secondary Dressing: Cover the Hyalomatrix® with a sterile, non-adherent secondary dressing, secured with surgical tape or a bandage.[4]
- Post-Application Care:
  - Monitoring: The wound should be inspected regularly. After the first week, weekly inspections may be sufficient.[4]
  - Dressing Changes: The secondary dressing should be changed as needed based on the volume of exudate.[4]
  - Observations: A yellow-green colored gel with an odor may form as a result of the normal degradation of the HYAFF® material and is not necessarily indicative of infection.[4]
- Removal: It is not necessary to remove the residual HYAFF® fibers that have not been fully resorbed. If removal is desired, the wound should be rinsed with sterile saline before gently removing the fibers with sterile forceps.[4]



### Signaling Pathways and Experimental Workflows

The therapeutic effects of HYAFF® are rooted in the biological activity of its core component, hyaluronic acid. HA interacts with cell surface receptors to modulate key processes in wound healing.

#### **Hyaluronic Acid Signaling in Wound Healing**

Hyaluronic acid (HA), the primary component of HYAFF®, exerts its effects on wound healing by interacting with cell surface receptors, primarily CD44 and the Receptor for Hyaluronan-Mediated Motility (RHAMM). This interaction triggers intracellular signaling cascades that influence cell migration, proliferation, and inflammation, all of which are critical stages of the wound healing process.



Click to download full resolution via product page

HYAFF® Signaling Pathway in Wound Healing.

## Experimental Workflow for a Randomized Controlled Trial in Wound Healing

The following diagram illustrates a typical workflow for a randomized controlled trial (RCT) designed to evaluate the efficacy of a new wound healing treatment like HYAFF®.





Click to download full resolution via product page

Typical Experimental Workflow for a Wound Healing RCT.



In conclusion, the available clinical data suggests that HYAFF®-based dressings offer a promising alternative in the management of chronic wounds, particularly in improving healing rates and reducing the time to wound closure compared to some traditional dressings. The biocompatibility of hyaluronic acid and its role in modulating the cellular processes of wound repair provide a strong rationale for its use in advanced wound care. Further well-designed randomized controlled trials will continue to elucidate the full potential and optimal applications of this technology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. HYAFF 11-based autologous dermal and epidermal grafts in the treatment of noninfected diabetic plantar and dorsal foot ulcers: a prospective, multicenter, controlled, randomized clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The use of hyaluronic acid based dressings to treat burns: A review PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wound healing assessment Servier PhlebolymphologyServier Phlebolymphology [phlebolymphology.org]
- 4. medline.com [medline.com]
- To cite this document: BenchChem. [Clinical trial data on the use of HYAFF® in wound healing applications.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1166956#clinical-trial-data-on-the-use-of-hyaff-in-wound-healing-applications]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com